molecular formula C27H53BrO12 B15144715 Bromo-PEG10-t-butyl ester

Bromo-PEG10-t-butyl ester

Cat. No.: B15144715
M. Wt: 649.6 g/mol
InChI Key: VYTAGUBSTUPHNN-UHFFFAOYSA-N
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Description

Bromo-PEG10-t-butyl ester: is a polyethylene glycol (PEG) linker that contains a bromide group and a t-butyl protected carboxyl group. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG10-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and bromide-containing reagents. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG10-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromo-PEG10-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Bromo-PEG10-t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to form a free carboxyl group, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the resulting conjugates .

Comparison with Similar Compounds

  • Bromo-PEG4-t-butyl ester
  • Bromo-PEG8-t-butyl ester
  • Bromo-PEG12-t-butyl ester

Comparison: Bromo-PEG10-t-butyl ester is unique due to its specific PEG chain length (10 units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like Bromo-PEG4-t-butyl ester, it offers better solubility and flexibility. On the other hand, longer PEG linkers like Bromo-PEG12-t-butyl ester may provide higher solubility but could be less reactive due to steric hindrance .

Properties

Molecular Formula

C27H53BrO12

Molecular Weight

649.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H53BrO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25H2,1-3H3

InChI Key

VYTAGUBSTUPHNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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